Technical Monograph: U-61,431F (Ciprostene Calcium)
Technical Monograph: U-61,431F (Ciprostene Calcium)
Topic: U-61,431F (Ciprostene Calcium) Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]
A Stable 9β-Methylcarbacyclin Analog for IP Receptor Modulation[1][2]
Executive Summary
U-61,431F (Generic name: Ciprostene Calcium) is a synthetic, chemically stable analog of Epoprostenol (Prostacyclin, PGI₂).[1][2] Developed originally by The Upjohn Company (now Pfizer), it was engineered to overcome the extreme hydrolytic instability of native prostacyclin while retaining potent pharmacological activity.[1][2]
Structurally, U-61,431F is 9β-methylcarbacyclin .[1][2][3][4] It replaces the labile enol ether oxygen of PGI₂ with a methylene group (carbacyclin core) and incorporates a methyl group at the C9 position.[1][2] This modification confers metabolic stability and oral bioavailability, making it a critical tool for investigating the prostacyclin receptor (IP receptor) signaling axis, particularly in the context of platelet aggregation inhibition and vascular smooth muscle anti-proliferation.[1][2]
Chemical Architecture & Stability Profile
Structural Identification[1][2]
-
Generic Name: Ciprostene Calcium[1][3][4][5][7][8][10][12][14]
-
IUPAC Name: Calcium (Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-((S,E)-3-hydroxyoct-1-enyl)-3a-methylhexahydropentalen-2(1H)-ylidene]pentanoate[1][2]
-
Molecular Weight: 767.1 g/mol (Calcium Salt)[1][2][3][4][7][10]
-
CAS Number: 81703-55-1 (Calcium salt); 81845-44-5 (Free acid)[1][2][5]
Structure-Activity Relationship (SAR)
The design of U-61,431F addresses the "Prostacyclin Paradox"—the need for a molecule that mimics PGI₂'s biological profile without its rapid degradation (
-
Carbacyclin Core: The replacement of the 6,9-epoxy oxygen (enol ether) of PGI₂ with a carbon atom (methylene) prevents acid-catalyzed hydrolysis to the inactive 6-keto-PGF1α.[1][2]
-
9β-Methyl Substitution: The addition of a methyl group at the 9-position locks the cyclopentane ring into a conformation that closely mimics the biologically active conformation of PGI₂.[1][2] This stereochemical rigidity is crucial for high-affinity binding to the IP receptor.[1][2]
Diagram: Evolution of Stable Prostacyclins
The following diagram illustrates the logical structural evolution from native PGI₂ to U-61,431F.
Figure 1: Structural evolution from unstable Prostacyclin to the stable analog U-61,431F.[1][2]
Pharmacology & Mechanism of Action
The IP Receptor Signaling Axis
U-61,431F functions as a potent agonist of the IP prostanoid receptor.[1][2] Upon binding, it initiates a G-protein coupled cascade that results in systemic vasodilation and platelet inhibition.[1][2]
Downstream Effects[1][2]
-
Platelets: Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates VASP (Vasodilator-stimulated phosphoprotein) and inhibits calcium mobilization, preventing aggregation.[1][2]
-
Vascular Smooth Muscle (VSMC): cAMP inhibits Myosin Light Chain Kinase (MLCK), leading to relaxation (vasodilation) and inhibition of proliferation (anti-remodeling).[1][2]
Diagram: U-61,431F Signaling Pathway[1][2]
Figure 2: Signal transduction pathway of U-61,431F mediating anti-thrombotic and anti-proliferative effects.[1][2]
Experimental Methodologies
The following protocols are standardized for the use of U-61,431F in research settings, derived from foundational studies on carbacyclin analogs.
Preparation and Solubilization
U-61,431F is supplied as a calcium salt.[1][2][5][7][12] Proper handling is critical to maintain stoichiometry and solubility.[1][2]
-
Stock Solution: Dissolve the crystalline solid in DMSO or Ethanol to a concentration of 10-25 mg/mL.[1][2] Flush with inert gas (Nitrogen/Argon) to prevent oxidation.[1][2] Store at -20°C.
-
Working Solution: Dilute the stock into aqueous buffer (e.g., PBS, pH 7.4) immediately prior to use.[1][2]
Protocol: Platelet Aggregation Inhibition Assay
Objective: To quantify the potency (IC50) of U-61,431F in inhibiting ADP-induced platelet aggregation.[1][2]
Materials:
Workflow:
-
PRP Preparation: Centrifuge whole blood at 200 x g for 15 minutes to obtain Platelet-Rich Plasma (PRP).[1][2]
-
Baseline Calibration: Prepare Platelet-Poor Plasma (PPP) by centrifuging remaining blood at 2000 x g for 10 minutes. Set aggregometer 100% transmission with PPP.
-
Incubation: Aliquot PRP (450 µL) into cuvettes. Add 5 µL of U-61,431F (varying concentrations: 0.1 nM – 100 nM) or vehicle.[1][2] Incubate at 37°C for 2 minutes.
-
Induction: Add ADP (final concentration 5-10 µM) to induce aggregation.[1][2]
-
Measurement: Monitor light transmission for 5 minutes.
-
Analysis: Calculate % inhibition relative to vehicle control. Plot log-dose vs. response to determine IC50.[1][2]
Protocol: VSMC Anti-Proliferation Assay
Objective: To assess the ability of U-61,431F to inhibit smooth muscle hyperplasia (relevant to pulmonary hypertension models).[1][2]
Workflow:
-
Seeding: Plate Bovine or Human Pulmonary Artery Smooth Muscle Cells (PASMCs) in 24-well plates at
cells/well. Allow adherence (24h). -
Starvation: Switch to serum-free medium for 24h to synchronize cell cycle.
-
Treatment: Replace medium with growth medium (containing 10% FBS) + U-61,431F (10 nM – 1 µM). Include a vehicle control and a PGI₂ control (dosed every 2h due to instability) for comparison.
-
Incubation: Culture for 48-72 hours.
-
Quantification:
-
Result: U-61,431F should show dose-dependent inhibition of growth, typically with higher stability/potency over 48h compared to single-dose PGI₂.[1][2]
Comparative Data Profile
| Feature | Native Prostacyclin (PGI₂) | U-61,431F (Ciprostene) | Iloprost |
| Chemical Class | Enol Ether | Carbacyclin | Carbacyclin |
| Half-life (pH 7.4) | 2-3 minutes | > 24 hours | > 24 hours |
| Receptor Selectivity | IP > EP | IP specific | IP / EP1 mixed |
| Potency (Platelets) | 1.0 (Reference) | ~0.5 - 0.8x | ~1.0x |
| Route of Admin | Continuous IV Infusion | IV / Oral (Research) | Inhalation / IV |
References
-
Aristoff, P. A., Harrison, A. W., & Johnson, P. D. (1983).[1][2][12] Synthesis of 9-substituted carbacyclin analogues. Journal of Organic Chemistry, 48(26), 5341–5348.[1][2] Link[1][2]
-
Shirotani, M., Yui, Y., Hattori, R., & Kawai, C. (1991).[1][2][6] U-61,431F, a stable prostacyclin analogue, inhibits the proliferation of bovine vascular smooth muscle cells with little antiproliferative effect on endothelial cells.[1][2][6][11] Prostaglandins, 41(1), 97–110.[1][2][6][11] Link
-
Whittle, B. J., et al. (1978).[1][2] Prostacyclin: Pharmacology, Metabolism and Clinical Potential.[1][2] Prostaglandins and Medicine.[1][2][6][13] (Foundational context for PGI2 analogs).
-
Clapp, L. H., et al. (2002).[1][2] Differential Effects of Stable Prostacyclin Analogs on Smooth Muscle Proliferation and Cyclic AMP Generation in Human Pulmonary Artery.[1][2] American Journal of Respiratory Cell and Molecular Biology, 26(2), 194-201.[1][2] Link[1][2]
Sources
- 1. PubChemLite - Ciprostene calcium (C22H36O4) [pubchemlite.lcsb.uni.lu]
- 2. Prostacyclin | C20H32O5 | CID 5282411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Ciprostene Calcium | C44H70CaO8 | CID 9853650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. File:Ciprostene.svg - Wikimedia Commons [commons.wikimedia.org]
- 6. ahajournals.org [ahajournals.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Ciprostene Calcium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. medkoo.com [medkoo.com]
- 10. netascientific.com [netascientific.com]
- 11. atsjournals.org [atsjournals.org]
- 12. File:Ciprostene.svg - 维基百科,自由的百科全书 [zh.wikipedia.org]
- 13. atsjournals.org [atsjournals.org]
- 14. CIPROSTENE CALCIUM [81703-55-1] | Chemsigma [chemsigma.com]
